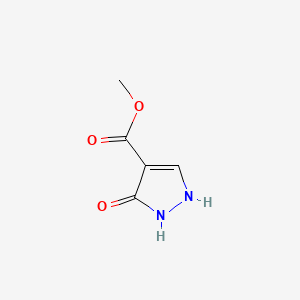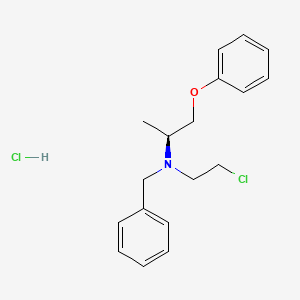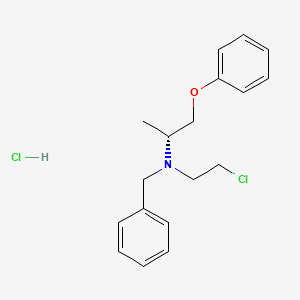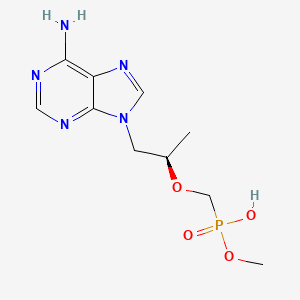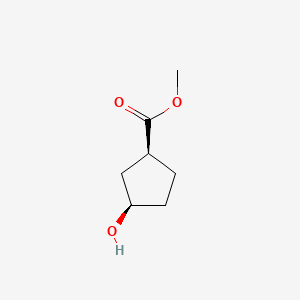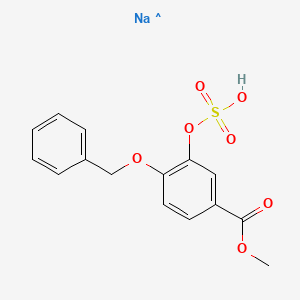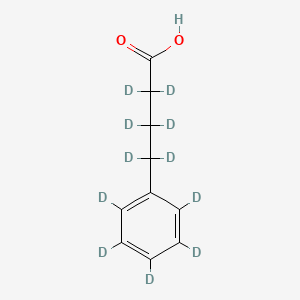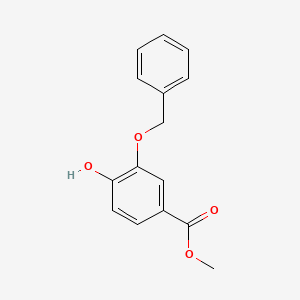
Protionamide-d5 Sulfoxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Protionamide-d5 Sulfoxide is a deuterated form of protionamide sulfoxide, which is a metabolite of protionamide. Protionamide is a drug used in the treatment of tuberculosis and leprosy. The deuterated form, this compound, is often used in scientific research to study the metabolic pathways and mechanisms of action of protionamide.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Protionamide-d5 Sulfoxide involves the deuteration of protionamide followed by oxidation to form the sulfoxide. The general synthetic route includes:
Deuteration: Protionamide is treated with deuterium gas in the presence of a catalyst to replace hydrogen atoms with deuterium.
Oxidation: The deuterated protionamide is then oxidized using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: Using batch reactors for the deuteration and oxidation steps to ensure precise control over reaction conditions.
Purification: The product is purified using techniques such as recrystallization or chromatography to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions: Protionamide-d5 Sulfoxide undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can convert the sulfoxide to the corresponding sulfone.
Reduction: Reduction of the sulfoxide can revert it back to the thioamide.
Substitution: The sulfoxide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Oxidation: Protionamide-d5 Sulfone.
Reduction: Protionamide-d5.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Protionamide-d5 Sulfoxide has several applications in scientific research:
Metabolic Studies: Used to study the metabolic pathways of protionamide in vivo and in vitro.
Drug Development: Helps in understanding the pharmacokinetics and pharmacodynamics of protionamide.
Isotope Labeling: Utilized in isotope labeling studies to trace the metabolic fate of protionamide.
Analytical Chemistry: Employed as a reference standard in analytical methods such as mass spectrometry and nuclear magnetic resonance spectroscopy
Mechanism of Action
Protionamide-d5 Sulfoxide exerts its effects by inhibiting the enzyme enoyl-[acyl-carrier-protein] reductase (NADH) in Mycobacterium tuberculosis. This inhibition disrupts the synthesis of mycolic acids, which are essential components of the bacterial cell wall, leading to bacterial cell death. The deuterated form allows for detailed mechanistic studies due to its stability and traceability .
Comparison with Similar Compounds
Protionamide: The parent compound used in the treatment of tuberculosis and leprosy.
Ethionamide: Another thioamide drug with similar applications but different metabolic pathways.
Isoniazid: A first-line antitubercular drug with a different mechanism of action.
Uniqueness: Protionamide-d5 Sulfoxide is unique due to its deuterated nature, which provides enhanced stability and allows for detailed metabolic and mechanistic studies. This makes it a valuable tool in scientific research compared to its non-deuterated counterparts.
Properties
CAS No. |
1329568-86-6 |
|---|---|
Molecular Formula |
C9H12N2OS |
Molecular Weight |
201.299 |
IUPAC Name |
[2-(2,2,3,3,3-pentadeuteriopropyl)pyridin-4-yl]-sulfinylmethanamine |
InChI |
InChI=1S/C9H12N2OS/c1-2-3-8-6-7(4-5-11-8)9(10)13-12/h4-6H,2-3,10H2,1H3/i1D3,2D2 |
InChI Key |
IMKGWDRATOZYNY-ZBJDZAJPSA-N |
SMILES |
CCCC1=NC=CC(=C1)C(=S=O)N |
Synonyms |
2-(Propyl-d5)-α-sulfinyl-4-pyridinemethanamine; 2-(Propyl-d5)-4-_x000B_pyridinecarbothioamide S-Oxide; 2-(Propyl-d5)thioisonicotinamide S-Oxide; Prothionamide-d5 S-Oxide; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




